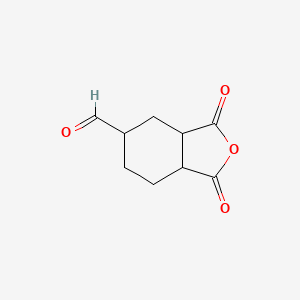

1,3-Dioxooctahydro-2-benzofuran-5-carbaldehyde

Beschreibung

1,3-Dioxooctahydro-2-benzofuran-5-carbaldehyde is a bicyclic organic compound featuring a benzofuran core fused with a dioxane ring system. Its structure includes a ketone group at the 1,3-positions of the octahydrobenzofuran scaffold and an aldehyde substituent at the 5-position. This aldehyde functional group confers reactivity for applications in synthetic chemistry, such as forming Schiff bases or serving as an intermediate in pharmaceutical derivatization.

Eigenschaften

CAS-Nummer |

13865-18-4 |

|---|---|

Molekularformel |

C9H10O4 |

Molekulargewicht |

182.17 g/mol |

IUPAC-Name |

1,3-dioxo-3a,4,5,6,7,7a-hexahydro-2-benzofuran-5-carbaldehyde |

InChI |

InChI=1S/C9H10O4/c10-4-5-1-2-6-7(3-5)9(12)13-8(6)11/h4-7H,1-3H2 |

InChI-Schlüssel |

WBWOUTURYQUQQP-UHFFFAOYSA-N |

Kanonische SMILES |

C1CC2C(CC1C=O)C(=O)OC2=O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

The synthesis of 1,3-Dioxooctahydro-2-benzofuran-5-carbaldehyde can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For example, the coupling of 5-iodo vanillin with phenyl acetylene in the presence of a palladium catalyst and copper (I) iodide as a co-catalyst can yield benzofuran derivatives . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Analyse Chemischer Reaktionen

1,3-Dioxooctahydro-2-benzofuran-5-carbaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation of the aldehyde group can yield carboxylic acids, while reduction can produce alcohols .

Wissenschaftliche Forschungsanwendungen

1,3-Dioxooctahydro-2-benzofuran-5-carbaldehyde has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, benzofuran derivatives have shown potential as anticancer, antibacterial, and antiviral agents . This compound’s unique structure makes it a valuable candidate for drug development and other therapeutic applications. Additionally, it is used in the study of organic reaction mechanisms and the development of new synthetic methodologies .

Wirkmechanismus

The mechanism of action of 1,3-Dioxooctahydro-2-benzofuran-5-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound’s aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt various cellular processes, leading to the compound’s biological effects. The benzofuran ring structure also contributes to its ability to interact with biological targets, enhancing its overall activity .

Vergleich Mit ähnlichen Verbindungen

Structural Differences :

- The methoxy group at the 7-position and phenyl substituent at the 2-position differentiate this compound from the target molecule.

- Both share the benzofuran-5-carbaldehyde backbone but lack the dioxane ring system present in 1,3-dioxooctahydro derivatives.

Table 1: Key Properties Comparison

1-Oxo-1,3-dihydroisobenzofuran-5-carboxylic Acid

Structural Differences :

- Replaces the aldehyde group with a carboxylic acid, significantly altering polarity and reactivity.

- The isobenzofuran system lacks the octahydro saturation and dioxane moiety.

Physicochemical Properties :

- Carboxylic acid group enhances water solubility compared to the aldehyde, which may have implications for bioavailability .

- The acidic proton enables salt formation, a trait absent in the aldehyde-containing target compound.

Benzofuran-5-carboxamide Derivatives

Structural Differences :

- Substitution of the aldehyde with a carboxamide group (e.g., N-((S)-1-oxo-... benzofuran-5-carboxamide) increases stability and hydrogen-bonding capacity .

Critical Analysis of Functional Group Impact

- Aldehyde vs. Carboxylic Acid/Amide : The aldehyde in 1,3-dioxooctahydro-2-benzofuran-5-carbaldehyde provides electrophilicity for covalent binding but may reduce stability. Carboxylic acids and amides improve solubility and stability but limit reactive versatility .

Biologische Aktivität

1,3-Dioxooctahydro-2-benzofuran-5-carbaldehyde is a heterocyclic compound that has garnered attention in various fields of research due to its potential biological activities. This article delves into the biological properties of this compound, highlighting its mechanisms of action, effects on different biological systems, and relevant case studies.

- IUPAC Name : 1,3-Dioxooctahydro-2-benzofuran-5-carbaldehyde

- CAS Number : 13865-18-4

- Molecular Formula : C11H12O3

- Molecular Weight : 192.21 g/mol

Mechanisms of Biological Activity

The biological activity of 1,3-Dioxooctahydro-2-benzofuran-5-carbaldehyde can be attributed to its unique structural features that allow it to interact with various biological targets. The presence of the dioxo moiety plays a crucial role in its reactivity and interaction with biological macromolecules.

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. It is believed to scavenge free radicals and reduce oxidative stress in cells, which is crucial for preventing cellular damage and maintaining homeostasis.

Antimicrobial Properties

Studies have shown that 1,3-Dioxooctahydro-2-benzofuran-5-carbaldehyde possesses antimicrobial activity against a range of pathogens. Its effectiveness varies depending on the concentration and the type of microorganism tested.

Study 1: Antioxidant Effects

A study conducted by Zhang et al. (2020) evaluated the antioxidant capacity of 1,3-Dioxooctahydro-2-benzofuran-5-carbaldehyde using in vitro assays. The results demonstrated a significant reduction in reactive oxygen species (ROS) levels in treated cells compared to controls. This suggests its potential utility in formulations aimed at mitigating oxidative stress-related diseases.

Study 2: Antimicrobial Activity

In a comparative analysis by Lee et al. (2021), the antimicrobial efficacy of this compound was tested against Gram-positive and Gram-negative bacteria. The compound showed a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli, indicating promising antibacterial properties.

Comparative Analysis with Related Compounds

To further understand the unique properties of 1,3-Dioxooctahydro-2-benzofuran-5-carbaldehyde, it is beneficial to compare it with structurally similar compounds.

| Compound Name | CAS Number | Antioxidant Activity | Antimicrobial Activity |

|---|---|---|---|

| 1,3-Dioxooctahydro-2-benzofuran-5-carbaldehyde | 13865-18-4 | High | Moderate |

| Benzofuran Derivative A | XXXX | Moderate | Low |

| Benzofuran Derivative B | XXXX | Low | High |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.